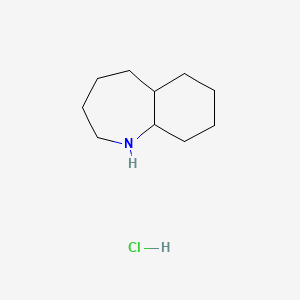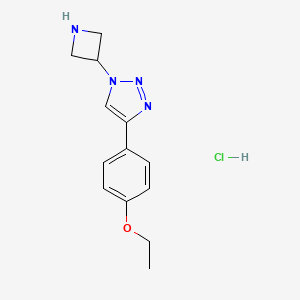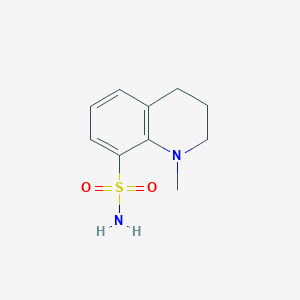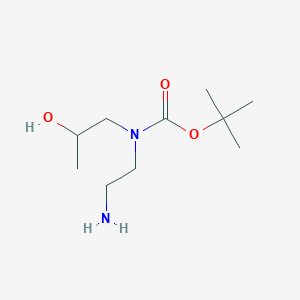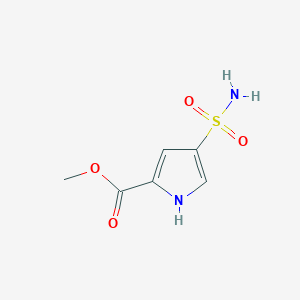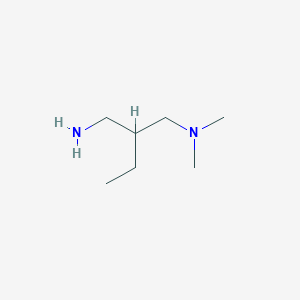![molecular formula C9H15N3O2 B3391231 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 15029-35-3](/img/structure/B3391231.png)
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile
Übersicht
Beschreibung
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile is a chemical compound that features a piperazine ring substituted with a hydroxyethyl group and a nitrile group
Wirkmechanismus
Target of Action
The primary target of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile, also known as HEPPS, is amyloid-beta plaques . These plaques are protein aggregates that are commonly found in the brains of Alzheimer’s disease patients .
Mode of Action
HEPPS interacts with amyloid-beta plaques by causing them to break up . This interaction results in the reversal of some of the symptoms associated with Alzheimer’s disease .
Biochemical Pathways
It is known that the compound’s action leads to thedisaggregation of amyloid-beta oligomers and plaques . This process can potentially restore normal cellular function in the areas of the brain affected by these protein aggregates .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The action of HEPPS leads to the reversal of some symptoms of Alzheimer’s disease . By breaking up amyloid-beta plaques, HEPPS can potentially restore cognitive function and alleviate other symptoms associated with these protein aggregates .
Action Environment
The efficacy and stability of HEPPS can be influenced by various environmental factors. For instance, the compound’s pKa value is 8.0 , which means it can act as a buffer in biological systems. This property could potentially affect the compound’s action, depending on the pH of its environment
Biochemische Analyse
Biochemical Properties
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile is known to be a zwitterionic biological buffer . It has a buffering range of pH 6.8 to 8.2, making it ideal for a variety of research applications . It is also known to have negligible metal ion binding , making it a good choice as a buffer for enzymes which might be inhibited by metal chelation .
Cellular Effects
Research on mice with Alzheimer’s disease-like amyloid-beta plaques has shown that this compound can cause the plaques to break up, reversing some of the symptoms in the mice . It was reported to dissociate amyloid-beta oligomers in patients’ plasma samples enabling blood diagnosis of Alzheimer’s disease .
Molecular Mechanism
It is known to interact with amyloid-beta plaques and oligomers, causing them to dissociate . This suggests that it may exert its effects at the molecular level through binding interactions with these biomolecules.
Temporal Effects in Laboratory Settings
It is known to have a pKa of 8.0 at 20°C, indicating its stability in aqueous solutions .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Research on mice with Alzheimer’s disease-like amyloid-beta plaques has shown beneficial effects of the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile typically involves the reaction of piperazine derivatives with appropriate reagents. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HEPES (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid): A buffering agent used in biological and biochemical research.
Perphenazine: A tranquilizer with a similar piperazine structure.
Uniqueness
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl and nitrile groups allow for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c10-2-1-9(14)12-5-3-11(4-6-12)7-8-13/h13H,1,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODPMINRVKXUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701223133 | |
| Record name | 4-(2-Hydroxyethyl)-β-oxo-1-piperazinepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15029-35-3 | |
| Record name | 4-(2-Hydroxyethyl)-β-oxo-1-piperazinepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15029-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Hydroxyethyl)-β-oxo-1-piperazinepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


